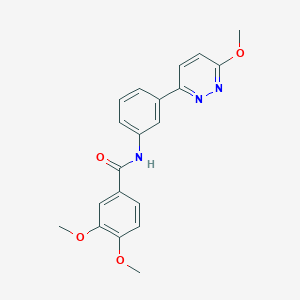![molecular formula C11H10N2O4S B3006070 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid CAS No. 1009162-78-0](/img/structure/B3006070.png)
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a useful research compound. Its molecular formula is C11H10N2O4S and its molecular weight is 266.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
- Antimicrobial and Antitubercular Activities : Thiazolidinone derivatives, including structures related to 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, have been studied for their antimicrobial and antitubercular properties. A study by Dave et al. (2007) synthesized various thiazolidinone compounds and evaluated their efficacy against microbes and tuberculosis (Dave et al., 2007).
Antifungal and Antimicrobial Properties
- Broad Spectrum Antibacterial and Antifungal Properties : Compounds derived from thiazolidinediones, like this compound, have shown potential as broad-spectrum antibacterial and antifungal agents. Alegaon and Alagawadi (2011) found that certain derivatives exhibited significant activity against various bacterial and fungal strains (Alegaon & Alagawadi, 2011).
Anti-inflammatory Applications
- Inhibitory Effects on Inflammatory Skin Diseases : Thiazolidinedione derivatives of α-lipoic acid, which are structurally related to this compound, have been investigated for their potential in treating inflammatory skin conditions. Venkatraman et al. (2004) demonstrated that these compounds can effectively inhibit the proliferation of human keratinocytes and suppress interleukin-2 production, suggesting efficacy against conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antitumor Activity
- Potential in Antitumor Treatments : Some derivatives of this compound have been evaluated for their antitumor properties. Horishny et al. (2020) synthesized thiazolidin-4-one compounds and assessed their efficacy against tumor cells, highlighting the potential of these compounds in cancer therapy (Horishny et al., 2020).
Biofilm Inhibition
- Effectiveness Against Biofilms : Novel thiazolidiones, related to this compound, have been shown to inhibit biofilm growth, particularly of Staphylococcus epidermidis. Research by Pan et al. (2011) identified derivatives that were not only potent biofilm inhibitors but also showed substantial antibacterial activity (Pan et al., 2011).
Wirkmechanismus
Target of Action
Thiazolidinedione derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including anti-malarial, antimicrobial, anti-mycobacterium, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-hiv, and antitubercular properties . The specific targets would depend on the biological activity being exhibited.
Mode of Action
It is known that the bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety
Biochemical Pathways
Thiazolidinediones are known to be involved in a broad range of pharmacological processes . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidinediones derivatives .
Result of Action
Given the diverse biological activities of thiazolidinediones derivatives, the results of action could range from antimicrobial effects to anti-inflammatory effects, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of thiazolidine derivatives has been found to be influenced by environmental, health, cost, and energy issues . By using greener pathways, these factors can be addressed for a promising future of thiazolidinedione derivatives .
Safety and Hazards
Zukünftige Richtungen
Thiazolidine-2,4-diones (TZDs) have generated special interest due to their synthetic chemistry and their existence in pharmacologically dynamic natural products . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . Future research could focus on developing new derivatives with enhanced properties and reduced toxicity .
Eigenschaften
IUPAC Name |
3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-3-6(5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNCBIOMPTIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)
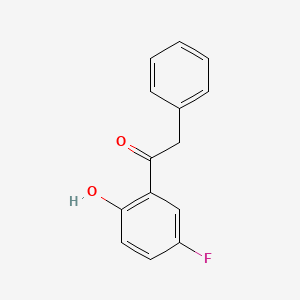
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
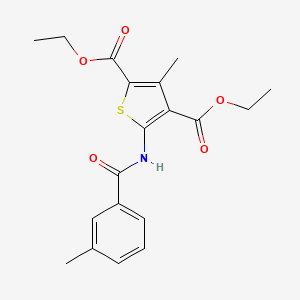
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)
![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
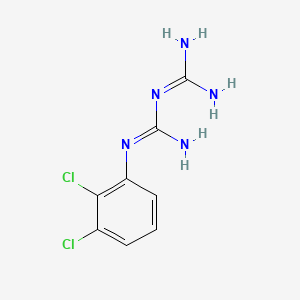
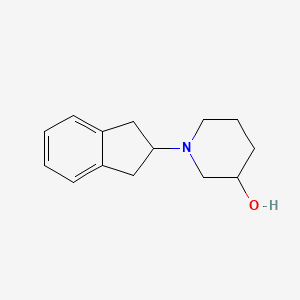
![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

